(2-Ethoxyphenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone
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Overview
Description
(2-ETHOXYPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound characterized by the presence of an ethoxyphenyl group and a trifluoromethylphenyl group attached to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ETHOXYPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves the reaction of 2-ethoxyphenyl isocyanate with 4-[3-(trifluoromethyl)phenyl]piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
(2-ETHOXYPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(2-ETHOXYPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of (2-ETHOXYPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
(2-ETHOXYPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE: Unique due to the presence of both ethoxyphenyl and trifluoromethylphenyl groups.
(2-METHOXYPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE: Similar structure but with a methoxy group instead of an ethoxy group.
(2-ETHOXYPHENYL){4-[3-(FLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (2-ETHOXYPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds with different substituents .
Properties
Molecular Formula |
C20H21F3N2O2 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
(2-ethoxyphenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H21F3N2O2/c1-2-27-18-9-4-3-8-17(18)19(26)25-12-10-24(11-13-25)16-7-5-6-15(14-16)20(21,22)23/h3-9,14H,2,10-13H2,1H3 |
InChI Key |
QTKJEJNFODFULZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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